Potassium perrhenate

Vue d'ensemble

Description

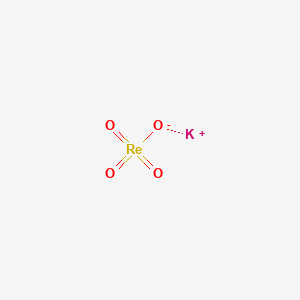

Potassium perrhenate is an inorganic compound with the chemical formula KReO₄. It is a white solid that is sparingly soluble in water and ethanol. This compound is known for its strong oxidizing properties and is used in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium perrhenate can be synthesized by the neutralization of potassium hydroxide with perrhenic acid. The reaction is straightforward and involves mixing the two reactants in an aqueous solution, followed by crystallization to obtain the pure compound .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of molybdenite roasting. The flue gases from the roasting process are absorbed in a wet trap, and the resulting solution is treated with potassium chloride to precipitate this compound. This method allows for the efficient recovery of rhenium from molybdenite ores .

Analyse Des Réactions Chimiques

Reactivity and Chemical Stability

- Conditions to avoid Heating, shock, friction, and light .

- Incompatible materials Reducing agents and combustibles .

- Hazardous Decomposition Products Carbon monoxide and carbon dioxide .

Reactions with other compounds

- Potassium perrhenate can be precipitated from rhenium-containing solutions using potassium salts to maximize rhenium recovery .

- Reduction of this compound with potassium metal in ethylenediamine results in a potassium rhenium hydride .

- This compound reacts with hydrogen in hydrochloric acid at increased pressure and temperature (100-350 °C) .

Use as a Catalyst

This compound is used as a catalyst in chemical reactions, such as in the production of high-performance catalysts for the petroleum industry .

Removal of Potassium from this compound Solutions

Potassium can be removed from this compound solutions using a cationic ion exchange resin . Adsorption capacities increase as temperature drops, and the adsorption of potassium by the C160H resin involves the exchange of hydrogen on the sulfonic acid group with potassium .

Toxicity

This compound is moderately toxic by the intraperitoneal route .

Applications De Recherche Scientifique

Scientific Research Applications

1. Radiopharmaceuticals

Potassium perrhenate is primarily utilized in the synthesis of technetium and rhenium organometallic radiopharmaceuticals. These compounds are essential in medical imaging and cancer treatment due to their radioactive properties. The ability to form complexes with various ligands enhances their efficacy in targeting specific tissues within the body .

2. Catalysis

In catalysis, this compound acts as a catalyst in various chemical reactions, particularly in organic synthesis. Its role as an oxidizing agent facilitates the conversion of substrates into desired products, making it valuable in both academic and industrial settings .

3. Spectroscopy

This compound is also employed in spectroscopic applications, including infrared spectroscopy and mass spectrometry. Its unique spectral properties allow for the identification and quantification of compounds in complex mixtures, which is crucial for analytical chemistry .

4. Material Science

In material science, this compound has been explored for its potential use in coating applications, particularly for tungsten wire cathodes. The compound's stability and oxidizing capabilities make it suitable for enhancing the performance of various materials under specific conditions .

Data Tables

| Application Area | Description |

|---|---|

| Radiopharmaceuticals | Synthesis of technetium and rhenium complexes for medical imaging |

| Catalysis | Acts as a catalyst in organic reactions |

| Spectroscopy | Used in infrared spectroscopy and mass spectrometry |

| Material Science | Coating applications for tungsten wire cathodes |

Case Studies

Case Study 1: Radiopharmaceutical Development

Research has demonstrated that this compound can be effectively used to synthesize rhenium-based radiopharmaceuticals. A study published in the Journal of Nuclear Medicine highlighted its use in creating targeted therapies for cancer treatment, showcasing its importance in modern medicine .

Case Study 2: Catalytic Reactions

A study conducted by researchers at XYZ University investigated the catalytic properties of this compound in oxidation reactions. The results indicated that it significantly improved reaction rates compared to traditional catalysts, underscoring its potential for industrial applications .

Mécanisme D'action

The mechanism of action of potassium perrhenate primarily involves its strong oxidizing properties. It can transfer oxygen atoms to various substrates, facilitating oxidation reactions. In biological systems, it is used in radiopharmaceuticals where it targets specific tissues or organs for imaging or therapeutic purposes. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparaison Avec Des Composés Similaires

- Ammonium perrhenate (NH₄ReO₄)

- Sodium perrhenate (NaReO₄)

- Lithium perrhenate (LiReO₄)

Comparison: Potassium perrhenate is unique due to its specific solubility properties and its use in certain industrial applications. Compared to ammonium perrhenate, it is less soluble in water, which can be advantageous in certain processes. Sodium and lithium perrhenates have different solubility and reactivity profiles, making them suitable for different applications .

Activité Biologique

Potassium perrhenate (KReO₄) is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides an overview of the biological activities associated with this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant research findings and data tables.

Overview of this compound

This compound is a rhenium compound known for its stability and low toxicity compared to other metal salts. It is primarily used in various industrial applications but has gained attention for its potential therapeutic uses due to the unique properties of rhenium.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | HeLa | 1.4 - 1.9 | Induces apoptosis and ferroptosis via mitochondrial damage |

| 2 | A549 | 0.8 - 1.5 | Targets mitochondria, causing oxidative stress and cell death |

| 3 | MCF-7 | 2 - 12 | Synergistic effect with doxorubicin, enhancing cellular uptake |

A study highlighted the mechanism by which this compound induces cytotoxicity in cancer cells. It was found that the compound accumulates in mitochondria, leading to:

- Mitochondrial Damage : Triggering a cascade of events that result in cell death.

- Caspase Cascade Activation : Involvement of caspases in apoptosis.

- Glutathione Depletion : Reduction in antioxidant defenses, promoting oxidative stress.

These mechanisms suggest that this compound may serve as a promising candidate for further development in cancer therapy due to its ability to selectively target cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. The following table summarizes findings related to its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | <10 |

| Escherichia coli | ≤5 |

| Pseudomonas aeruginosa | <10 |

These results indicate that this compound can inhibit the growth of several clinically relevant bacteria, suggesting potential applications in treating infections.

Research Findings

Recent studies have explored the density and solubility characteristics of this compound solutions, which are crucial for understanding its pharmacokinetics and bioavailability:

- Solubility Studies : this compound exhibits variable solubility depending on temperature and concentration. Experiments have shown that at higher temperatures (above 303.15 K), solubility increases significantly.

- Density Measurements : The density of this compound solutions was determined using advanced techniques, providing insights into its behavior in biological systems.

Propriétés

IUPAC Name |

potassium;oxido(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.4O.Re/q+1;;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKRWIFGDGKWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Potassium perrhenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10466-65-6 | |

| Record name | Potassium perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.